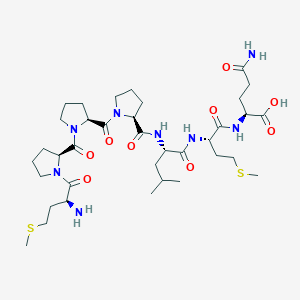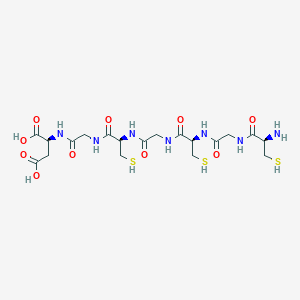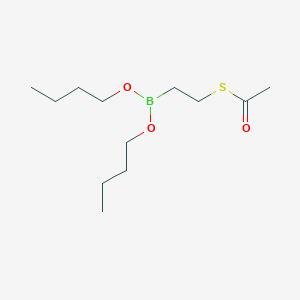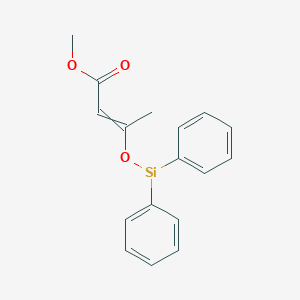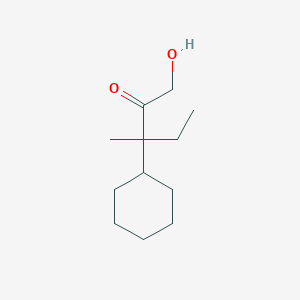![molecular formula C20H38Si2 B14200763 Silane, trimethyl[8-[tris(1-methylethyl)silyl]-1,7-octadiynyl]- CAS No. 850804-38-5](/img/structure/B14200763.png)
Silane, trimethyl[8-[tris(1-methylethyl)silyl]-1,7-octadiynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl[8-[tris(1-methylethyl)silyl]-1,7-octadiynyl]- is an organosilicon compound characterized by its unique structure, which includes a silane core bonded to an octadiynyl chain. This compound is known for its applications in various fields, including organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[8-[tris(1-methylethyl)silyl]-1,7-octadiynyl]- typically involves the reaction of trimethylsilylacetylene with tris(1-methylethyl)silyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) to maintain the solubility of the reactants and products .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, trimethyl[8-[tris(1-methylethyl)silyl]-1,7-octadiynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The compound can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Silane, trimethyl[8-[tris(1-methylethyl)silyl]-1,7-octadiynyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound is utilized in the development of silicon-based biomaterials.
Industry: The compound is used in the production of advanced materials, including coatings and adhesives.
Mécanisme D'action
The mechanism by which Silane, trimethyl[8-[tris(1-methylethyl)silyl]-1,7-octadiynyl]- exerts its effects involves the interaction of its silane core with various molecular targets. The compound can form stable bonds with oxygen and fluorine, making it an effective reducing agent. Additionally, its octadiynyl chain allows for versatile chemical modifications, enabling its use in a wide range of applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triisopropyl(trimethylsilyl)ethynylsilane
- Tris(trimethylsilyl)silane
- Trimethyl[8-[tris(1-methylethyl)silyl]-1,3,5,7-octatetrayn-1-yl]silane
Uniqueness
Silane, trimethyl[8-[tris(1-methylethyl)silyl]-1,7-octadiynyl]- stands out due to its unique combination of a silane core and an octadiynyl chain. This structure provides the compound with exceptional stability and reactivity, making it suitable for a wide range of applications in both research and industry .
Propriétés
Numéro CAS |
850804-38-5 |
|---|---|
Formule moléculaire |
C20H38Si2 |
Poids moléculaire |
334.7 g/mol |
Nom IUPAC |
trimethyl-[8-tri(propan-2-yl)silylocta-1,7-diynyl]silane |
InChI |
InChI=1S/C20H38Si2/c1-18(2)22(19(3)4,20(5)6)17-15-13-11-10-12-14-16-21(7,8)9/h18-20H,10-13H2,1-9H3 |
Clé InChI |
PGLXVTFGBLVHTL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C#CCCCCC#C[Si](C)(C)C)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


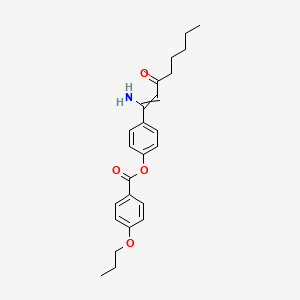

![N-[2-(3,4-Dimethoxyphenyl)ethenyl]benzamide](/img/structure/B14200691.png)
![4-[2-(Phenylselanyl)anilino]pent-3-en-2-one](/img/structure/B14200698.png)

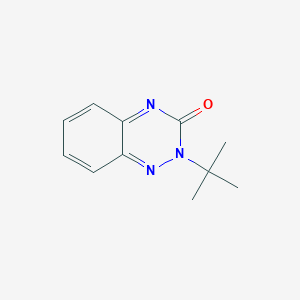
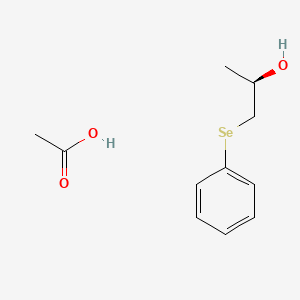
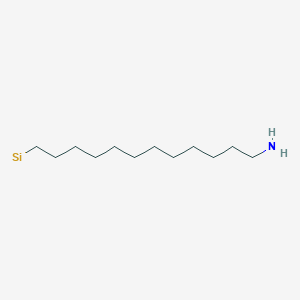
![4-[2-(8-Oxoquinolin-4(8H)-ylidene)hydrazinyl]phenyl 2-methylprop-2-enoate](/img/structure/B14200719.png)
